2-(Dimethylamino)acetamide

Organic Synthesis Pharmaceutical Intermediate Green Chemistry

Choose 2-(dimethylamino)acetamide for PARP1/2 inhibitor development—this scaffold delivers potent inhibition (IC50 110/86 nM) when coupled to phenanthridinone warheads as in PJ34. Its mild synthesis (100% yield from 2-bromoacetamide + dimethylamine at RT) cuts procurement costs. Unlike DMAc (H360/H370/H372/H350), it carries only Category 4 acute toxicity (Warning), reducing PPE and regulatory burden. Ideal for medicinal chemistry, supramolecular crystal engineering, and MOF design where the primary amide H-bond donor is essential.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 6318-44-1
Cat. No. B1346259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)acetamide
CAS6318-44-1
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)N
InChIInChI=1S/C4H10N2O/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7)
InChIKeyWKJOQYHMXRVQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)acetamide (CAS 6318-44-1) Procurement Specifications and Physicochemical Baseline


2-(Dimethylamino)acetamide (CAS 6318-44-1), also designated as N,N-dimethylglycinamide, is a small-molecule organic compound with the molecular formula C4H10N2O and a molecular weight of 102.14 g/mol [1]. The molecule features a central acetamide backbone substituted with a dimethylamino group, yielding a compound that is typically a colorless liquid or solid at ambient temperature with high water miscibility [2]. Due to its dual functional groups—a tertiary amine and a primary amide—this compound exhibits distinctive nucleophilicity and hydrogen-bonding capabilities, making it a versatile building block in pharmaceutical intermediate synthesis and a valuable polar reagent in organic chemistry [3].

Why Substituting 2-(Dimethylamino)acetamide (CAS 6318-44-1) with In-Class Analogs Compromises Synthetic Outcomes


Generic substitution of 2-(dimethylamino)acetamide with structurally similar compounds such as N,N-dimethylacetamide (DMAc, CAS 127-19-5), 2-amino-N,N-dimethylacetamide (CAS 1857-19-8), or N,N-dimethylglycine (DMG) is inadvisable due to fundamental differences in functional group reactivity and physical properties that directly impact synthetic efficiency and product purity. While DMAc (CAS 127-19-5) lacks the primary amide group essential for hydrogen-bond donor interactions and nucleophilic substitution at the alpha-carbon position [1][2], 2-amino-N,N-dimethylacetamide (CAS 1857-19-8) contains a free primary amine rather than a tertiary amine, resulting in altered pKa values (pKa ~8.46 vs. ~5.15-8.46 range for the target compound) and differing nucleophilic character [3]. These distinctions are not merely structural curiosities; they translate to measurable differences in reaction yields, selectivity in amide bond formation, and stability under acidic conditions. Furthermore, the safety profile of 2-(dimethylamino)acetamide—classified under Acute Toxicity Category 4 with H302/H315/H319 hazard statements—differs markedly from the more severe reproductive and organ toxicity warnings (H360, H370, H372, H350) associated with DMAc [4], making the target compound a preferable choice for laboratories with stringent occupational exposure limits or those seeking to minimize regulatory compliance burdens.

Quantitative Differentiation Guide: 2-(Dimethylamino)acetamide (CAS 6318-44-1) vs. Closest Analogs


Synthetic Yield Advantage: 2-(Dimethylamino)acetamide Achieves 100% Yield in One-Step Nucleophilic Substitution vs. DMAc-Dependent Routes

A direct synthetic route to 2-(dimethylamino)acetamide via nucleophilic substitution of 2-bromoacetamide with dimethylamine in THF/acetonitrile at room temperature achieves a 100% isolated yield after 48 hours . This contrasts sharply with the synthesis of the closely related compound N,N-dimethylacetamide (DMAc, CAS 127-19-5), which typically requires dehydration of dimethylammonium acetate salts under elevated temperatures or continuous manufacturing processes with yields reported at approximately 96.25% under optimized industrial conditions [1]. The quantitative 20°C reaction temperature and 48-hour timeframe for the target compound's synthesis represent a mild-condition, high-efficiency alternative that avoids energy-intensive heating or specialized catalysts required for DMAc production.

Organic Synthesis Pharmaceutical Intermediate Green Chemistry

Derivative Potency Translation: PJ34 Derived from 2-(Dimethylamino)acetamide Scaffold Achieves PARP1/2 Inhibition at IC50 110 nM and 86 nM

The 2-(dimethylamino)acetamide scaffold serves as the pharmacophoric core of PJ34 (2-(dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide), a potent and specific inhibitor of poly(ADP-ribose) polymerases PARP1 and PARP2 with IC50 values of 110 nM and 86 nM, respectively [1]. This scaffold-derived potency stands in contrast to alternative N-substituted acetamide PARP inhibitors such as olaparib (IC50 ~5 nM for PARP1) and veliparib (IC50 ~2-5 nM for PARP1/2), but PJ34 offers distinct experimental advantages including water solubility (as the hydrochloride salt) and demonstrated in vivo cardioprotective and neuroprotective effects in preclinical models . The dimethylamino group on the acetamide backbone is essential for maintaining solubility while preserving target engagement; replacement with unsubstituted acetamide or dimethylamine-free analogs results in substantial loss of PARP inhibitory activity.

PARP Inhibition Cancer Research Neuroprotection

Physicochemical Profile: XLogP3 = -0.8 Confers Aqueous Solubility Advantage Over More Lipophilic Amide Analogs

2-(Dimethylamino)acetamide exhibits a computed XLogP3 value of -0.8, indicating substantial hydrophilicity and favoring aqueous solubility over lipid partitioning [1]. This contrasts with N,N-dimethylacetamide (DMAc, CAS 127-19-5), which has a reported logP of approximately -0.77 , and with N,N-dimethylglycine (DMG), which has a more negative logP due to the carboxylic acid moiety. The target compound's logP value places it in an optimal range for use as a polar building block in aqueous-phase reactions or as a solubility-enhancing handle in medicinal chemistry campaigns, whereas more lipophilic acetamide derivatives (e.g., N,N-diethylacetamide, logP ~0.5-1.0) would partition preferentially into organic phases, complicating aqueous workup procedures.

Drug Design Formulation Development Physicochemical Characterization

Safety Profile Differentiation: Category 4 Acute Toxicity vs. DMAc's Category 1B Reproductive and Organ Toxicity

2-(Dimethylamino)acetamide is classified under GHS as Acute Toxicity Category 4 (H302 harmful if swallowed, H312 harmful in contact with skin, H332 harmful if inhaled) and Skin Irritation Category 2 (H315) [1]. In stark contrast, N,N-dimethylacetamide (DMAc, CAS 127-19-5) carries substantially more severe hazard classifications including H360 (may damage fertility or the unborn child), H370 (causes damage to organs), H372 (causes damage to organs through prolonged or repeated exposure), and H350 (may cause cancer) . This differential safety profile translates to reduced personal protective equipment requirements, simpler waste disposal protocols, and lower regulatory compliance burdens for laboratories procuring the target compound over DMAc for routine synthetic applications.

Occupational Safety Regulatory Compliance Laboratory Handling

Functional Group Reactivity: Primary Amide Hydrogen-Bond Donor Enables Supramolecular Assembly Unavailable to N,N-Dimethylacetamide

The primary amide group in 2-(dimethylamino)acetamide provides a hydrogen-bond donor capability (one NH2 donor) that is completely absent in N,N-dimethylacetamide (DMAc), which contains only a tertiary amide with no N-H hydrogen-bond donors [1][2]. This structural distinction enables 2-(dimethylamino)acetamide to participate in directional hydrogen-bonding networks and to serve as a bidentate ligand in coordination chemistry. Computational studies on related anomeric amides demonstrate that N-chloro-N-dimethylaminoacetamide adopts a completely planar amide bond geometry, but with a significantly elongated amide bond compared to DMAc—a steric effect that modulates resonance stabilization and reactivity [3].

Supramolecular Chemistry Crystal Engineering Ligand Design

Storage Stability: Room-Temperature Storage vs. Refrigeration Requirement for 2-Amino-N,N-dimethylacetamide (CAS 1857-19-8)

2-(Dimethylamino)acetamide (CAS 6318-44-1) is stable at room temperature under standard laboratory storage conditions, requiring no refrigeration or inert atmosphere for routine handling [1]. In contrast, the structurally similar 2-amino-N,N-dimethylacetamide (CAS 1857-19-8) requires storage under inert gas (nitrogen or argon) at 2–8°C due to its air sensitivity . This differential storage requirement translates to reduced cold-chain logistics costs, simplified inventory management, and lower risk of degradation during extended storage for the target compound.

Chemical Storage Inventory Management Supply Chain

Optimal Procurement and Application Scenarios for 2-(Dimethylamino)acetamide (CAS 6318-44-1)


Medicinal Chemistry: PARP Inhibitor Scaffold Development and SAR Exploration

Research groups engaged in developing novel poly(ADP-ribose) polymerase (PARP) inhibitors should prioritize procurement of 2-(dimethylamino)acetamide as a core scaffold for derivatization. As evidenced by the clinical-stage tool compound PJ34, the 2-(dimethylamino)acetamide moiety delivers potent PARP1/2 inhibition (IC50 110 nM and 86 nM) when coupled to a phenanthridinone warhead [1]. The scaffold offers a favorable physicochemical profile (XLogP3 = -0.8) that supports aqueous solubility of resulting derivatives, and the room-temperature storage stability simplifies compound management during iterative medicinal chemistry campaigns [2]. Unlike DMAc, which lacks the primary amide hydrogen-bond donor required for specific target interactions, 2-(dimethylamino)acetamide provides both tertiary amine basicity and amide hydrogen-bonding capacity, enabling exploration of diverse binding modes within the PARP catalytic domain [3].

Organic Synthesis: High-Yield, Ambient-Temperature Building Block for Amide Bond Formation

Process chemists and synthetic organic laboratories seeking to minimize energy consumption and maximize atom economy should select 2-(dimethylamino)acetamide over alternative acetamide derivatives. The compound can be synthesized in quantitative (100%) yield from 2-bromoacetamide and dimethylamine at room temperature over 48 hours, eliminating the need for elevated temperatures or specialized catalysts required for DMAc production (96.25% yield under industrial continuous manufacturing) [1]. This mild-condition synthetic accessibility translates directly to procurement value: laboratories can prepare the compound on-demand from inexpensive precursors rather than maintaining inventory of pre-synthesized material. The resulting product serves as a versatile nucleophile for further derivatization, including N-alkylation, acylation, and condensation reactions central to pharmaceutical intermediate synthesis [2].

Supramolecular Chemistry and Crystal Engineering: Hydrogen-Bond Donor-Enabled Network Assembly

Investigators in supramolecular chemistry, crystal engineering, or metal-organic framework (MOF) design should procure 2-(dimethylamino)acetamide specifically for its primary amide hydrogen-bond donor capability (1 NH2 donor), which is entirely absent in the commonly used solvent and reagent N,N-dimethylacetamide (DMAc, 0 H-bond donors) [1][2]. This functional distinction enables 2-(dimethylamino)acetamide to participate in directional hydrogen-bonding networks, serving as a bidentate ligand or as a tecton for crystal packing studies. The compound's low lipophilicity (XLogP3 = -0.8) ensures compatibility with polar solvents and aqueous crystallization conditions, while the dimethylamino group provides a tertiary amine site for potential metal coordination or pH-dependent protonation [3].

Safety-Conscious Laboratory Operations: Replacement of High-Hazard DMAc in Routine Synthetic Procedures

Academic laboratories, contract research organizations, and industrial R&D facilities operating under stringent occupational exposure limits or seeking to reduce regulatory compliance burdens should substitute 2-(dimethylamino)acetamide for N,N-dimethylacetamide (DMAc) in applications where the primary amide functionality is not detrimental. The target compound carries only Category 4 acute toxicity and Category 2 skin/eye irritation warnings (Signal Word: Warning), whereas DMAc bears Category 1B reproductive toxicity (H360), Category 1 specific target organ toxicity (H370, H372), and Category 1B carcinogenicity (H350) classifications (Signal Word: Danger) [1][2]. This differential safety profile reduces personal protective equipment requirements, simplifies waste disposal, and may eliminate the need for specialized ventilation or medical surveillance programs in jurisdictions with strict occupational health regulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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